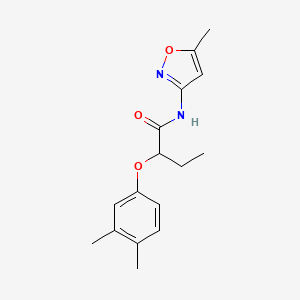

![molecular formula C18H16N6O B4846054 N-[2-(1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4846054.png)

N-[2-(1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

Übersicht

Beschreibung

“N-[2-(1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide” is a complex organic compound that contains an indole ring, a tetrazole ring, and an amide group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Tetrazole is a class of heterocyclic compounds that contain a five-membered ring with four nitrogen atoms and one carbon atom. The amide group (-CONH2) is a type of functional group that contains a carbonyl group (C=O) linked to a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of an appropriate indole derivative with a compound containing the tetrazole and amide functionalities. One possible method could involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC), which is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectrometry could be used to analyze and confirm the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The indole ring, for example, is electron-rich and can undergo electrophilic aromatic substitution reactions. The tetrazole ring is a heterocycle that can participate in various reactions, and the amide group can undergo hydrolysis, among other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility in various solvents, its melting and boiling points, its spectral properties, and its stability under various conditions .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Analgesic Effects

ITB: shares structural features with nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen. Its mechanism of action involves blocking arachidonate binding, which competitively inhibits both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2). As a result, it exerts analgesic and anti-inflammatory effects .

Antiviral Potential

Ongoing trials suggest that ITB could combine broad-spectrum antiviral activity with its anti-inflammatory action. This dual action may help reduce severe respiratory mortality associated with COVID-19 .

Neuromodulation and Behavior

Tryptamine, a natural derivative of ITB , plays a fundamental role in the human body. It is involved in regulating processes within the central nervous system, including sleep, cognition, memory, temperature regulation, and behavior .

Synthesis of Hybrid Molecules

The coupling of ITB with other compounds via amide bond formation opens up possibilities for creating hybrid molecules. For instance, a combination of ibuprofen and tryptamine via amide bond formation yielded N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide .

Sustainable Synthesis

The environmentally-friendly synthesis of 3-(1H-indol-3-yl)isoindolin-1-ones, a class of compounds related to ITB , offers advantages such as cleanliness, one-pot reactions, and ease of handling .

Divergent Mechanistic Studies

Experimental studies have explored the formation of 3-(indol-2-yl)succinimide, a related compound. These studies revealed intriguing mechanistic details involving Ru(II)-catalyzed reactions and amino group-assisted regioselective indole C2–H bond cleavage .

Wirkmechanismus

Target of Action

It is known that indole derivatives, such as tryptamine, play a fundamental role in the human body . They are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .

Mode of Action

It is known that the mechanism of action of naproxen, a nonsteroidal anti-inflammatory drug (nsaid), involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (cox) isoenzymes, cox-1, and cox-2, resulting in analgesic and anti-inflammatory effects .

Biochemical Pathways

It is known that cox-1 and cox-2 are catalysts of arachidonic acid conversion to prostaglandin g, the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O/c25-18(13-5-7-15(8-6-13)24-12-21-22-23-24)19-10-9-14-11-20-17-4-2-1-3-16(14)17/h1-8,11-12,20H,9-10H2,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIWXYBGMLGJER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4845983.png)

![methyl 4-[4-(methoxycarbonyl)benzylidene]-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4845991.png)

![2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4845994.png)

![methyl ({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4845996.png)

![2,2-dichloro-1-methyl-N'-[1-(3-propoxyphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B4846002.png)

![2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4846014.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4846018.png)

![ethyl 1-ethyl-6-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4846035.png)

![2-amino-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4846052.png)

![1-(2-furylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4846059.png)